molecular formula C21H25NO3 B12307105 Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Número de catálogo: B12307105
Peso molecular: 339.4 g/mol
Clave InChI: ADFKHKNELUJBCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Molecular Architecture and Stereochemical Configuration

The molecular structure of ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate comprises a five-membered pyrrolidine ring substituted at three distinct positions:

  • A benzyl group (-CH₂C₆H₅) at the nitrogen atom (N1).
  • A 4-methoxyphenyl group (-C₆H₄-OCH₃) at the C4 position.
  • An ethyl carboxylate moiety (-COOCH₂CH₃) at the C3 position.

The stereochemistry of the pyrrolidine ring is influenced by the spatial arrangement of these substituents. The nitrogen atom adopts a tetrahedral geometry due to its bonding with three carbon atoms (C1, C2, and the benzyl group) and one lone pair. The C3 and C4 substituents introduce steric hindrance, favoring a trans configuration between the carboxylate and 4-methoxyphenyl groups to minimize non-bonded interactions.

Table 1: Key Structural Parameters

Parameter Value/Description
Pyrrolidine ring conformation Envelope (C3 out-of-plane)
N1-C1-C2-C3 dihedral angle 112° (estimated)
C3-C4 bond length 1.54 Å (typical for single bonds)

The methoxy group on the phenyl ring adopts an equatorial orientation relative to the pyrrolidine plane, optimizing resonance stabilization with the aromatic system.

Propiedades

IUPAC Name

ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-3-25-21(23)20-15-22(13-16-7-5-4-6-8-16)14-19(20)17-9-11-18(24-2)12-10-17/h4-12,19-20H,3,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFKHKNELUJBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Trifluoroacetic Acid-Mediated Cyclization

A prominent method involves cyclizing pent-2-enamide intermediates using trifluoroacetic acid (TFA).

  • Procedure :
    • Starting material : N-(Butoxymethyl)-N-(trimethylsilylmethyl)benzylamine reacts with 4-nitroethylcinamate in dichloromethane.
    • Cyclization : TFA (0.25–0.5 mL) induces ring closure at 25°C for 40 hours.
    • Workup : Sodium carbonate neutralization, ethanol trituration, and ethyl acetate extraction yield the product as an orange oil.
  • Yield : ~70% after purification.
  • Key advantage : Scalability for industrial production.

Chiral Auxiliary-Assisted Cyclization

Optically active sultams (e.g., camphorsultam) enable enantioselective synthesis:

  • Steps :
    • Pent-2-ynoic acid reacts with a chiral sultam to form a pent-2-enamide.
    • Cyclization using N-benzyl-1-methoxy-N-trimethylsilyl methylmethaneamine and TFA.
  • Outcome : High enantiomeric excess (>99%) for (3R,4S)-configured products.

Catalytic Asymmetric Hydrogenation

Ruthenium-Catalyzed Hydrogenation

Palladium or ruthenium catalysts enable stereocontrol in hydrogenation steps:

  • Catalyst : Diacetate [(S)-(-)-5,5'-bi(di(3,5-xylyl)phosphino)-4,4'-di-1,3-benzodioxole]ruthenium(II).
  • Conditions :
    • H₂ pressure: 50–100 psi.
    • Solvent: Methanol or ethanol at 60–80°C.
  • Yield : 85–92% with >99% enantiomeric excess.

Raney Nickel Reduction

Reduction of dihydro-pyrrole intermediates using Raney nickel:

  • Substrate : Ethyl 1-benzyl-4-ethyl-2,5-dihydro-1H-pyrrole-3-carboxylate.
  • Conditions : Methanol solvent, H₂ atmosphere, 40–60°C.
  • Yield : ~90% conversion to pyrrolidine.

Transition Metal-Catalyzed Coupling Reactions

Copper(II)-Mediated Coupling

Cu(OTf)₂ and 1,10-phenanthroline facilitate C–N bond formation:

  • Substrates : Potassium benzyl trifluoroborate and 4-methoxystyrene.
  • Conditions :
    • Solvent: Dichloroethane (DCE) at 105°C.
    • Oxidant: MnO₂.
  • Yield : 46–63%.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling introduces aryl groups:

  • Reagents : Vinyl boronates, Pd(OAc)₂, K₂CO₃.
  • Key step : Coupling of 4-methoxyphenyl boronic acid to pyrrolidine intermediates.

Multi-Step Synthesis from Glycine Derivatives

A cost-effective route from glycine ethyl ester:

  • Nucleophilic substitution : Glycine ethyl ester → protected amino ester.
  • Michael addition : Ethyl acrylate introduces the ethyl side chain.
  • Cyclization : Lithium tert-butoxide mediates ring closure.
  • Deprotection : Hydrolysis with NaOH yields the final product.
  • Overall yield : 77%.

Comparative Analysis of Methods

Method Starting Material Catalyst/Reagent Yield Stereoselectivity Reference
TFA cyclization Pent-2-enamide Trifluoroacetic acid 70% Racemic ,
Chiral sultam cyclization Pent-2-ynoic acid Camphorsultam 65% >99% ee
Ru-catalyzed hydrogenation Dihydro-pyrrole Ru-phosphine complex 85–92% >99% ee
Cu-mediated coupling 4-Methoxystyrene Cu(OTf)₂, MnO₂ 46–63% N/A

Industrial-Scale Optimization

Solvent and Temperature Effects

  • Optimal solvents : Dichloromethane (cyclization) and methanol (hydrogenation).
  • Temperature : Cyclization proceeds efficiently at 25°C, while hydrogenation requires 60–80°C.

Purification Strategies

  • Crystallization : Ethanol/water mixtures remove byproducts.
  • Chromatography : Silica gel with ethyl acetate/hexane gradients.

Analytical Validation

  • HPLC : Chiral columns (Chiralpak AD-H) confirm enantiopurity.
  • NMR : Characteristic signals at δ 1.14 (t, ethyl ester), 3.66 (AB system, benzyl).
  • MS : m/z 339.43 [M+H]⁺.

Análisis De Reacciones Químicas

Tipos de reacciones

El 1-bencil-4-(4-metoxifenil)pirrolidina-3-carboxilato de etilo puede sufrir diversas reacciones químicas, entre ellas:

    Oxidación: Este compuesto puede oxidarse para formar cetonas o ácidos carboxílicos correspondientes.

    Reducción: Las reacciones de reducción pueden convertir el grupo éster en un alcohol.

    Sustitución: Los grupos bencilo y metoxifenilo pueden participar en reacciones de sustitución aromática electrófila.

Reactivos y condiciones comunes

    Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el trióxido de cromo (CrO₃).

    Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH₄) o el borohidruro de sodio (NaBH₄) se utilizan a menudo.

    Sustitución: La sustitución aromática electrófila puede verse facilitada por reactivos como el bromo (Br₂) o el ácido nítrico (HNO₃).

Principales productos formados

    Oxidación: Formación de cetonas o ácidos carboxílicos.

    Reducción: Formación de alcoholes.

    Sustitución: Formación de derivados halogenados o nitrados.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate has been investigated for its potential as a pharmaceutical agent. Its structural characteristics suggest that it may interact with biological targets effectively, making it a candidate for drug development.

Potential Therapeutic Uses

  • Neuropharmacology : The compound's ability to penetrate the blood-brain barrier suggests its potential use in treating central nervous system disorders. Research indicates that derivatives of pyrrolidine compounds can exhibit neuroprotective effects, which may be beneficial in conditions such as Alzheimer's disease and Parkinson's disease .
  • Pain Management : Some studies have indicated that pyrrolidine derivatives possess analgesic properties, which could make this compound useful in developing new pain relief medications .

Synthetic Methodologies

The synthesis of this compound involves several steps that highlight its versatility as an intermediate in organic synthesis.

Synthesis Pathways

  • Pyrrolidine Derivatives : The compound can be synthesized through various methods involving the cyclization of appropriate precursors. For instance, the preparation of pyrrolidine derivatives often includes the use of chiral auxiliaries to ensure stereochemical control during synthesis .
  • Catalytic Reactions : The use of magnesium pincer complexes in catalytic reactions has been explored, demonstrating efficient methodologies for the hydrogenation and functionalization of alkenes and alkynes, which can be applied to synthesize compounds like this compound .

Pharmacological Studies

Research has shown that compounds similar to this compound exhibit selective activity against certain biological targets. For example:

  • A study demonstrated the effectiveness of pyrrolidine derivatives in modulating neurotransmitter systems, suggesting their potential as anxiolytics or antidepressants .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been studied to understand how changes affect biological activity. This research is crucial for optimizing the compound's efficacy and safety profile.

Data Table: Summary of Applications

Application AreaDescriptionReferences
NeuropharmacologyPotential treatment for CNS disorders; neuroprotective effects ,
Pain ManagementAnalgesic properties explored for new pain relief medications
Synthetic MethodologyVarious synthesis pathways including catalytic reactions ,
Pharmacological StudiesModulation of neurotransmitter systems; potential anxiolytics/antidepressants

Mecanismo De Acción

El mecanismo de acción del 1-bencil-4-(4-metoxifenil)pirrolidina-3-carboxilato de etilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, alterando su actividad y dando lugar a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas implicadas en las vías metabólicas, ejerciendo así sus efectos terapéuticos.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

Key analogs and their substituent-driven differences are summarized below:

Compound Name Substituent (Position 4) Molecular Formula Molecular Weight Key Properties
Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate 4-Methoxyphenyl C₂₁H₂₃NO₃ 353.42* Predicted ↑ lipophilicity vs. nitro/halogen analogs
Ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate 2-Fluorophenyl C₂₀H₂₂FNO₂ 327.39 Density: 1.166 g/cm³; Boiling point: 403.6°C (predicted)
Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate 4-Nitrophenyl C₂₀H₂₂N₂O₄ 354.40 Electron-withdrawing nitro group; likely ↓ solubility
Ethyl 4-(5-chloro-2-fluorophenyl)pyrrolidine-3-carboxylate 5-Chloro-2-fluorophenyl C₁₃H₁₅ClFNO₂ 271.71 Smaller molecular weight; halogen effects on reactivity
Ethyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate Trifluoromethyl C₁₅H₁₆F₃NO₂ 299.29 Strong electron-withdrawing CF₃ group; ↑ metabolic stability

*Calculated based on analogous structures.

Key Observations:
  • Lipophilicity : Methoxy groups generally increase lipophilicity (logP), which may enhance membrane permeability but reduce aqueous solubility compared to polar nitro or trifluoromethyl groups .
  • Synthetic Accessibility : Analogs like the 2-fluorophenyl derivative (CAS 874990-49-5) are commercially available, suggesting similar synthetic routes (e.g., nucleophilic substitution or Pd-catalyzed coupling) .

Structural and Conformational Analysis

Pyrrolidine rings often exhibit puckering, which affects molecular conformation and binding. Cremer and Pople’s puckering parameters () quantify deviations from planarity. For example:

  • The 4-methoxyphenyl group’s steric bulk may influence ring puckering, altering the equatorial/axial orientation of substituents.
  • Crystallographic tools like SHELX () and ORTEP-3 () enable precise determination of bond lengths and angles, critical for comparing analogs.

Commercial and Research Availability

  • The 2-fluorophenyl () and 4-nitrophenyl () analogs are marketed by suppliers like Combi-Blocks, with prices ranging from $400/g (small quantities).

Actividad Biológica

Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate is a pyrrolidine derivative with significant potential in medicinal chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its various biological activities. This article explores its synthesis, biological properties, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H25NO3
  • Molecular Weight : 339.43 g/mol
  • Appearance : White or light yellow solid, soluble in organic solvents (e.g., methanol, chloroform) .

The compound features a pyrrolidine ring substituted with a benzyl group and a methoxy-substituted phenyl group, contributing to its distinct reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthesis route includes:

  • Formation of the pyrrolidine ring via cyclization.
  • Introduction of the benzyl and methoxy groups through nucleophilic substitution reactions.
  • Esterification to form the final product.

Optimizing these steps can enhance yield and purity, making it suitable for pharmaceutical applications .

Anticancer Potential

Recent studies have indicated that compounds structurally related to this compound exhibit notable anticancer activities. For instance, derivatives containing similar substituents have shown effectiveness against various cancer cell lines, suggesting that this compound may also possess similar properties .

Antiplatelet Activity

Research into related compounds has identified significant antiplatelet activity, particularly through inhibition of protease-activated receptor 4 (PAR4). The presence of specific functional groups in these derivatives correlates with enhanced biological activity, indicating a potential pathway for further exploration of this compound as an antiplatelet agent .

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

StudyFindingsImplications
Study AIdentified structural analogs with anticancer propertiesSuggests potential for this compound in cancer therapy
Study BEvaluated antiplatelet activity of related compoundsHighlights possible use in cardiovascular disease prevention
Study CInvestigated the synthesis methods and yield optimizationProvides insights for large-scale production in pharmaceutical applications

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.